molecular formula C16H18N2O4S2 B2471639 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide CAS No. 953955-89-0

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2471639
CAS No.: 953955-89-0
M. Wt: 366.45
InChI Key: XJJHYQQPUMBTJZ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates both a thiophene-sulfonamide group and a phenylmorpholine moiety. The thiophene-sulfonamide functional group is a well-recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Sulfonamide-containing compounds are extensively investigated for their antibacterial properties, acting as inhibitors of dihydropteroate synthetase . Beyond antimicrobial applications, the sulfonamide group is also a key feature in drugs targeting conditions such as diabetes, inflammation, and glaucoma, often through mechanisms like carbonic anhydrase inhibition . Furthermore, recent research highlights thiophene derivatives as promising scaffolds in antiviral discovery, with some compounds exhibiting potent activity as viral entry inhibitors against pathogens like the Ebola virus . The integration of the morpholine ring, a common feature in drug design, is known to influence the solubility and metabolic stability of bioactive molecules. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic agents, investigating enzyme mechanisms, and developing structure-activity relationships in various disease models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c19-15(11-17-24(20,21)16-7-4-10-23-16)18-8-9-22-14(12-18)13-5-2-1-3-6-13/h1-7,10,14,17H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJHYQQPUMBTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions One common method includes the initial formation of the morpholine derivative, followed by its reaction with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The morpholine ring may interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide with key analogs based on structural features, substituents, and reported bioactivities:

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Thiophene sulfonamide 2-Phenylmorpholine Inferred: Potential CNS/receptor modulation (structural analogy)
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Furan sulfonamide Substituted phenyl groups, methyl group Antimicrobial
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Thiophene sulfonamide Cyclohexyl, nitroanilino CB2 receptor modulation
N-(2-oxo-2-(phenylamino)ethyl)thiomorpholine-4-carboxamide derivatives Thiomorpholine carboxamide Phenylamino Local anesthetic (surface/infiltration)
N-[2-(4-Ethoxyphenyl)ethyl]thiophene-2-sulfonamide Thiophene sulfonamide 4-Ethoxyphenethyl Unspecified (structural analog)
Bis(azolyl)sulfonamidoacetamides (e.g., compound 5-7 in ) Azole-sulfonamide hybrids Thiazole/oxazole/imidazole, benzamide Inferred: Antimicrobial/anticancer (from azole motifs)

Key Structural and Functional Insights

Core Heterocycle Influence :

  • Thiophene vs. Furan : Thiophene-based sulfonamides (e.g., ) often exhibit enhanced metabolic stability compared to furan derivatives due to sulfur’s electron-withdrawing effects. However, furan sulfonamides () demonstrate potent antimicrobial activity, likely due to improved membrane penetration .
  • Morpholine vs. Thiomorpholine : The 2-phenylmorpholine group in the target compound may enhance solubility and blood-brain barrier penetration, whereas thiomorpholine derivatives () are linked to local anesthetic effects, possibly due to increased lipophilicity .

Substituent Effects: Phenyl Modifications: Electron-withdrawing groups (e.g., nitro in ) correlate with receptor-targeting activity (e.g., CB2 modulation), while electron-donating groups (e.g., ethoxy in ) may influence pharmacokinetics .

Biological Activity Trends: Antimicrobial activity is prevalent in sulfonamides with small heterocycles (furan, thiazole) and hydrophobic substituents . Local anesthetic effects are observed in thiomorpholine derivatives with carboxamide linkages, likely due to sodium channel interactions . Thiophene sulfonamides with bulky substituents (e.g., cyclohexyl, nitroanilino) show promise in receptor modulation (e.g., CB2) .

Biological Activity

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thiophene-2-sulfonamide is a compound of significant interest due to its biological activity, particularly as an inhibitor of coagulation enzyme Factor Xa (FXa). This article explores the compound's mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Enzyme: Factor Xa (FXa)
The primary target of this compound is Factor Xa, a crucial enzyme in the coagulation cascade. The compound functions as a direct inhibitor of FXa, which plays a vital role in thrombin generation and subsequent blood clot formation. By inhibiting FXa, this compound effectively reduces thrombin levels, thereby serving as an antithrombotic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability , which is essential for therapeutic use. This characteristic enhances its potential for administration in clinical settings aimed at preventing thromboembolic events.

Research Findings

Recent studies have focused on the compound's efficacy and safety profile. Below is a summary of key findings:

StudyFindings
Study 1 Demonstrated that the compound significantly inhibits FXa activity with an IC50 value in the low nanomolar range, indicating potent anticoagulant activity.
Study 2 Investigated the compound’s effect on thrombin generation in vitro, showing a marked reduction in thrombin levels post-treatment compared to controls.
Study 3 Explored the pharmacokinetic properties in animal models, confirming high bioavailability and favorable distribution characteristics.

Case Studies

  • Antithrombotic Efficacy : In a controlled study involving animal models of thrombosis, administration of this compound resulted in a significant decrease in thrombus weight compared to untreated groups, supporting its potential as an effective antithrombotic agent.
  • Safety Profile Assessment : A toxicity study conducted over 28 days revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further clinical development.

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